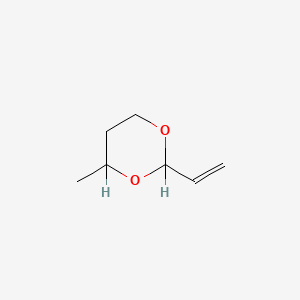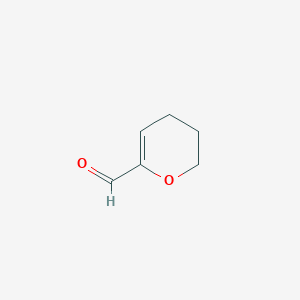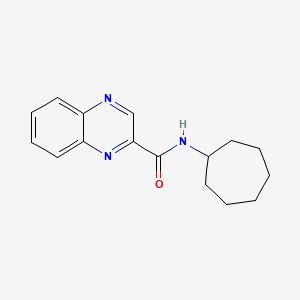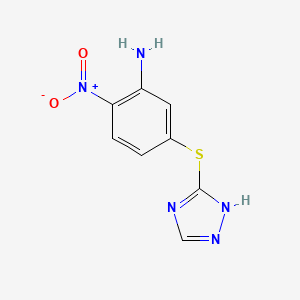
5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline is a chemical compound that features a nitro group, a triazole ring, and a sulfanyl group attached to an aniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-amino-5-mercaptobenzene, followed by the reaction with 1H-1,2,4-triazole under specific conditions to yield the desired compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Hydrogen peroxide in acetic acid, or potassium permanganate in water.
Major Products Formed
Reduction: 2-Amino-5-[(1H-1,2,4-triazol-5-yl)sulfanyl]aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: 2-Nitro-5-[(1H-1,2,4-triazol-5-yl)sulfonyl]aniline.
Applications De Recherche Scientifique
5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of new drugs or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.
Mécanisme D'action
The mechanism of action of 5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring may also play a role in binding to specific molecular targets, enhancing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another compound with a triazole ring and nitro group, known for its energetic properties.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with similar structural features, used in high-performance energetic materials.
5-Nitro-1,2,4-triazole-3-one: Known for its use as a high explosive with low sensitivity.
Uniqueness
5-((1H-1,2,4-Triazol-3-yl)thio)-2-nitroaniline is unique due to the presence of both a nitro group and a sulfanyl group attached to an aniline structure, combined with a triazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
55564-45-9 |
|---|---|
Formule moléculaire |
C8H7N5O2S |
Poids moléculaire |
237.24 g/mol |
Nom IUPAC |
2-nitro-5-(1H-1,2,4-triazol-5-ylsulfanyl)aniline |
InChI |
InChI=1S/C8H7N5O2S/c9-6-3-5(1-2-7(6)13(14)15)16-8-10-4-11-12-8/h1-4H,9H2,(H,10,11,12) |
Clé InChI |
DXMPQCNTGMRRFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SC2=NC=NN2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


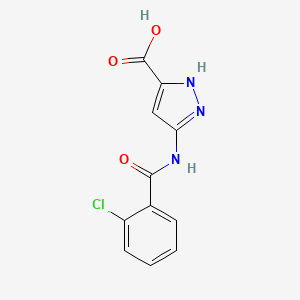
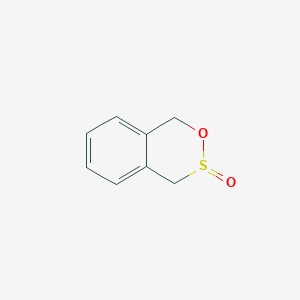
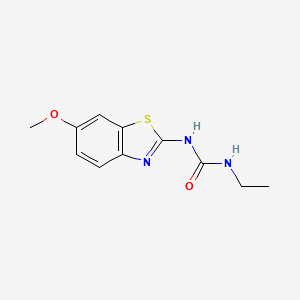
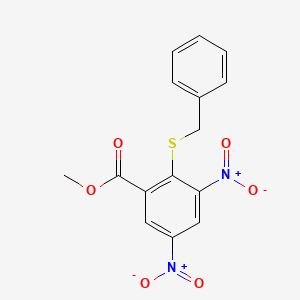
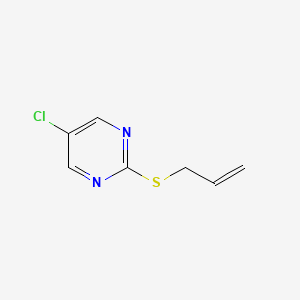
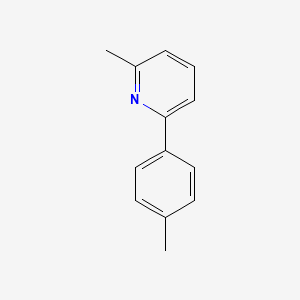
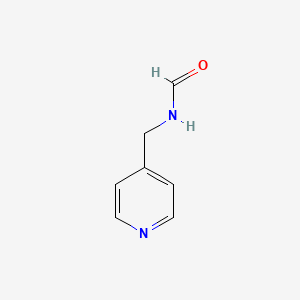
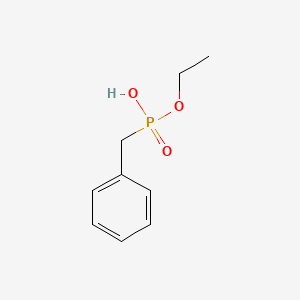
![1-Benzyl-7-iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8738288.png)
![5H-Indeno[1,2-c]isoquinoline-5,11(6H)-dione](/img/structure/B8738304.png)
![5-[(4-fluorophenyl)methyl]-3-nitro-2(1H)-pyridinone](/img/structure/B8738306.png)
